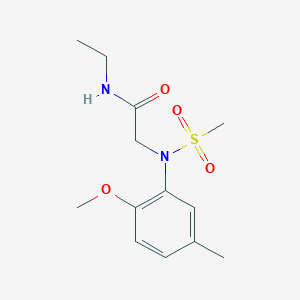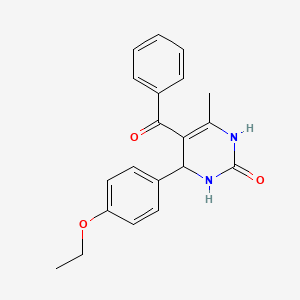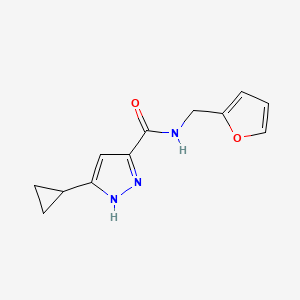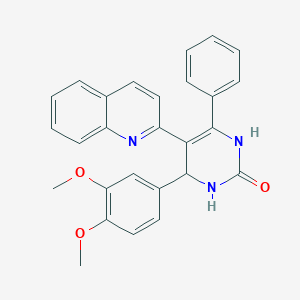
N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMG-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMG-1 belongs to the class of glycine transporter inhibitors, which are compounds that inhibit the reuptake of glycine by neurons. This results in an increase in the concentration of glycine in the synaptic cleft, leading to enhanced neurotransmission.
Mecanismo De Acción
N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the reuptake of glycine by neurons. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. By increasing the concentration of glycine in the synaptic cleft, N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide enhances NMDA receptor function, leading to improved cognitive function.
Biochemical and Physiological Effects:
N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor function. N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its cognitive enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool. It is a highly specific inhibitor of glycine transporters, which allows for precise manipulation of glycine neurotransmission. N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is also relatively stable and can be administered orally, making it a convenient compound for in vivo experiments. However, N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations as a research tool. It has low solubility in water, which can make it difficult to administer in certain experimental paradigms. N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide also has a relatively short half-life, which may limit its effectiveness in certain experimental designs.
Direcciones Futuras
There are several potential future directions for research on N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential therapeutic applications of N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in neurological disorders. Further studies are needed to determine the efficacy of N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in animal models of these disorders, as well as its potential side effects and toxicity. Another area of interest is the potential use of N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide as a research tool to study the role of glycine neurotransmission in various physiological and pathological processes. Finally, further studies are needed to optimize the synthesis and formulation of N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide for use in experimental paradigms.
Métodos De Síntesis
N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of a protecting group for the amine group of glycine, followed by the reaction of the protected glycine with the appropriate aryl halide. The final step involves the deprotection of the amine group to yield N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of schizophrenia, Alzheimer's disease, and traumatic brain injury. N~1~-ethyl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have potential as an analgesic agent, as it can enhance the analgesic effects of morphine.
Propiedades
IUPAC Name |
N-ethyl-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-5-14-13(16)9-15(20(4,17)18)11-8-10(2)6-7-12(11)19-3/h6-8H,5,9H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVKYXZHCKDBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=C(C=CC(=C1)C)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)

![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)


![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)

![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)


![N-(3-chloro-4-methylphenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5083560.png)